3,6-diethyl 2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
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Overview
Description
Diethyl 2-(4-(tert-butyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thienopyridine core, a tert-butyl group, and diethyl ester functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(4-(tert-butyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Diethyl 2-(4-(tert-butyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3,6-diethyl 2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 2-(substituted benzamido) phenylcarbamate
- 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]
- 2-iodo-4-tert-butylbenzene
Uniqueness
Diethyl 2-(4-(tert-butyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is unique due to its specific combination of functional groups and its thienopyridine core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 3,6-diethyl 2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a derivative of thieno[2,3-c]pyridine and has garnered interest due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions including the Gewald reaction and various acylation processes. The structural characterization is often confirmed by techniques such as NMR spectroscopy and mass spectrometry. For example, the compound can be characterized by its NMR data which provides insights into its chemical environment and functional groups.
Anticancer Potential
Research indicates that derivatives of thieno[2,3-c]pyridine exhibit significant anticancer properties. A study highlighted that several analogs demonstrated potent inhibition against CYP17 enzyme, which is critical in androgen biosynthesis relevant to prostate cancer treatment. The most potent derivative showed an IC50 value that was 1.5 times more effective than the standard treatment abiraterone .
Compound | IC50 (µM) | Target |
---|---|---|
9c | 0.67 | CYP17 |
Abiraterone | 1.0 | CYP17 |
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cancer cell proliferation. Specifically, it has been shown to affect microtubule dynamics within cells, leading to cell cycle arrest and apoptosis in cancer cell lines .
Selectivity and Safety Profile
In addition to its anticancer effects, the selectivity of this compound against various CYP enzymes (like CYP3A4 and CYP2D6) suggests a favorable safety profile with reduced potential for drug-drug interactions . This selectivity is crucial for minimizing side effects during therapeutic applications.
Case Studies
- Prostate Cancer Study : In a preclinical study involving human H295R cell lines, the compound demonstrated a significant reduction in testosterone production while maintaining selectivity against other CYP enzymes. This suggests a targeted therapeutic approach with minimized off-target effects.
- Microtubule Depolymerization : A series of derivatives were evaluated for their ability to cause microtubule depolymerization at concentrations as low as 10 µM. The lead compound from this series exhibited an EC50 value of 19 nM for microtubule destabilization .
Properties
IUPAC Name |
diethyl 2-[(4-tert-butylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S/c1-6-30-22(28)19-17-12-13-26(23(29)31-7-2)14-18(17)32-21(19)25-20(27)15-8-10-16(11-9-15)24(3,4)5/h8-11H,6-7,12-14H2,1-5H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNDLQJLKAECCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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